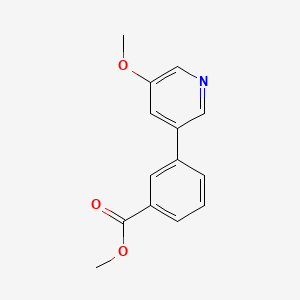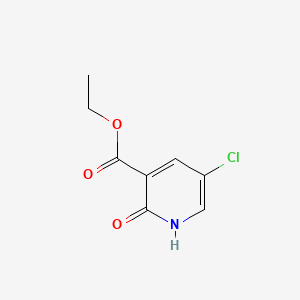![molecular formula C16H20N2O4 B578214 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane CAS No. 1363382-32-4](/img/structure/B578214.png)
9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane is a chemical compound with the molecular formula C₁₆H₂₀N₂O₄ and a molecular weight of 304.34 g/mol It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane involves several steps. One common synthetic route includes the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts like palladium or copper to facilitate the reaction . The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity . In biology, this compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of new drugs targeting neurological disorders . In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties . Additionally, in the industry, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane can be compared with other similar spirocyclic compounds, such as tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. While both compounds share a spirocyclic structure, they differ in their substituents and functional groups, which can influence their reactivity and applications. The unique benzyl group in this compound may confer specific properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets.
Properties
IUPAC Name |
benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14-17-16(8-11-21-14)6-9-18(10-7-16)15(20)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIRNYHWVIRVTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCOC(=O)N2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B578134.png)



![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)
![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)


![2-[2-(Cbz-amino)phenyl]-1,3-dioxolane](/img/structure/B578146.png)




